1-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It acts as a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition makes it a valuable tool in scientific research, particularly in immunology and oncology, to study the role of IDO in various biological processes.
References: [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
1-Methyl-DL-tryptophan is an analog of the amino acid tryptophan, which is a precursor to several important biomolecules, including serotonin and melatonin. This compound is of significant interest in biochemical research due to its potential effects on neurotransmitter synthesis and its role in various physiological processes.
1-Methyl-DL-tryptophan can be derived from natural sources of tryptophan, which is found in various protein-rich foods such as turkey, chicken, milk, cheese, yogurt, eggs, nuts, and seeds. Additionally, it can be synthesized chemically in laboratory settings.
1-Methyl-DL-tryptophan is classified as an amino acid derivative. It belongs to the class of compounds known as tryptophan analogs and is often studied for its role in metabolic pathways and its potential therapeutic applications.
The synthesis of 1-Methyl-DL-tryptophan can be achieved through several methods, primarily involving the methylation of DL-tryptophan. The most common synthetic routes include:
The reaction conditions typically involve heating the reaction mixture under reflux for several hours, followed by purification processes such as crystallization or chromatography to isolate the desired product.
1-Methyl-DL-tryptophan has a complex molecular structure characterized by an indole ring system typical of tryptophan derivatives. The chemical formula for 1-Methyl-DL-tryptophan is C11H12N2O2.
1-Methyl-DL-tryptophan can participate in various chemical reactions typical for amino acids and indoles:
The reactivity of 1-Methyl-DL-tryptophan is influenced by its functional groups and steric hindrance introduced by the methyl group. Reaction conditions such as temperature, pH, and solvent choice play critical roles in determining the outcome of these reactions.
The mechanism of action of 1-Methyl-DL-tryptophan primarily revolves around its influence on serotonin metabolism and neurotransmitter synthesis. By acting as an analog of tryptophan:
Research indicates that 1-Methyl-DL-tryptophan may have implications in studies related to depression and anxiety disorders due to its effects on serotonin levels.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized 1-Methyl-DL-tryptophan.
1-Methyl-DL-tryptophan has several applications in scientific research:
1-Methyl-DL-tryptophan (1-MT) is a racemic mixture composed of equimolar amounts of D-1-methyltryptophan (D-1MT) and L-1-methyltryptophan (L-1MT). These enantiomers share the molecular formula C₁₂H₁₄N₂O₂ (molecular weight: 218.25 g/mol) but exhibit distinct spatial configurations due to the chiral center at the α-carbon of the tryptophan backbone [4] [8]. The methyl group at the indole nitrogen (position 1) is the defining structural modification that differentiates 1-MT from native tryptophan [7].
Biologically, the enantiomers display divergent interactions with tryptophan-metabolizing enzymes. L-1MT weakly inhibits indoleamine 2,3-dioxygenase 1 (IDO1) and can serve as an alternative substrate, while D-1MT shows negligible affinity for IDO1 [8] [10]. Conversely, D-1MT is a potent inhibitor of the paralog enzyme IDO2 (indoleamine 2,3-dioxygenase 2), with which L-1MT interacts minimally [10]. This stereospecificity arises from differences in the active-site architecture of IDO enzymes, which exhibit enantioselective ligand binding [6] [10].
Table 1: Stereochemical Properties of 1-Methyl-DL-Tryptophan Enantiomers
Property | D-1MT (Indoximod) | L-1MT |
---|---|---|
IUPAC Name | (R)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid | (S)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid |
CAS Number | 110117-83-4 | 110117-84-5 |
Primary Enzyme Target | IDO2 | IDO1 (weak) |
Inhibition Mechanism | Allosteric modulation & signaling interference | Competitive substrate for IDO1 |
Key Functional Groups | Carboxylate, α-amino, 1-methylindole | Carboxylate, α-amino, 1-methylindole |
IDO1 and IDO2 are heme-containing dioxygenases that catalyze the initial, rate-limiting step of tryptophan degradation via the kynurenine pathway (KP). While both enzymes oxidize the indole ring of tryptophan, they exhibit distinct enzymatic kinetics and differential sensitivity to 1-MT enantiomers [10].
IDO1 Interactions: L-1MT acts as a weak competitive inhibitor of human IDO1 (IC₅₀ ≈ 120 μM in HeLa cells). Biochemical assays reveal that L-1MT binds the IDO1 ferrous heme complex but cannot undergo catalytic oxidation due to steric hindrance from the N1-methyl group. Instead, it occupies the active site, transiently blocking tryptophan access [3] [8]. Paradoxically, D-1MT upregulates IDO1 expression in human cancer cells (e.g., SKOV-3 ovarian carcinoma) via p38 MAPK/JNK-dependent pathways, increasing kynurenine production despite its lack of direct enzymatic inhibition [3].
IDO2 Interactions: D-1MT is a preferential biochemical inhibitor of IDO2 (IC₅₀ ≈ 22 μM). Human IDO2 possesses a more restricted active-site cleft that accommodates D-1MT more efficiently than L-1MT [10]. Genetic polymorphisms in human IDO2 (e.g., R248W, Y359*) abolish enzymatic activity, further complicating the pharmacological profile of D-1MT [10].
Table 2: Enzymatic Targets of 1-MT Enantiomers
Enzyme | Expression Pattern | D-1MT Effect | L-1MT Effect |
---|---|---|---|
IDO1 | Ubiquitous; inflamed tissues, tumors | ↑ Expression via p38/JNK; no direct inhibition | Weak competitive inhibition (IC₅₀ >100 μM); substrate-like binding |
IDO2 | Dendritic cells, liver, kidney | Potent inhibition (IC₅₀ ≈ 22 μM) | Minimal interaction |
TDO | Liver, glioblastoma | No significant inhibition | No significant inhibition |
1-MT disrupts tryptophan catabolism through multi-layered inhibitory mechanisms that extend beyond simple enzyme blockade:
Direct Active-Site Competition: L-1MT competes with tryptophan for binding to IDO1’s heme-containing active site. The methyl group sterically clashes with catalytic residues (e.g., Ser-167, Leu-234), preventing the dioxygenation reaction [6] [8]. Molecular dynamics simulations confirm that L-1MT binding distorts the "loop-flap" region (residues 360-380) controlling substrate access to the heme pocket [6].
Metabolic Shunt to Kynurenic Acid: Both enantiomers shift tryptophan catabolism toward the kynurenic acid (KYNA) branch of the KP. Ex vivo studies in murine splenocytes and human whole blood demonstrate that 1-MT suppresses kynurenine (KYN) production while increasing KYNA levels 2- to 3-fold [2]. This occurs via upregulation of kynurenine aminotransferases (KATs), which convert KYN to KYNA—an immunomodulatory metabolite acting on aryl hydrocarbon receptor (AhR) and GPR35 [2].
IDO-Independent Signaling: In IDO1-knockout mice, 1-MT still elevates plasma KYNA, confirming IDO1-independent mechanisms. D-1MT reverses mTOR inhibition caused by tryptophan depletion by interfering with the GCN2 kinase pathway, restoring T-cell proliferation [8] [10]. Additionally, KYNA generated during 1-MT treatment suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-23/IL-17 axis) through AhR activation [2].
Figure 1: Competitive Inhibition of the Kynurenine Pathway by 1-MT
Tryptophan │ ├──► IDO1/IDO2/TDO ───► N-formylkynurenine ───► Kynurenine (KYN) ─┬──► QUIN/NAD+ │ │ │ │ ▼ ▼ │ (Inhibited by 1-MT) 3-Hydroxykynurenine │ │ └─── 1-MT enantiomers ────┤ │ ▼ ▼ Kynurenic Acid (KYNA) ◄─────────────┘ (Enhanced by 1-MT)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7